molecular formula C15H13N3O B1220341 3-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole CAS No. 70187-22-3

3-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole

Cat. No. B1220341
CAS RN: 70187-22-3
M. Wt: 251.28 g/mol
InChI Key: JIXYFZKFYITQCJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis analysis of a compound involves understanding the chemical reactions used to create the compound. This includes the reactants, conditions, catalysts, and the yield of the reaction .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions required for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like solubility, stability, reactivity, melting point, boiling point, etc .

Scientific Research Applications

Enzymatic Potential and Cholinesterase Inhibition

  • Research Insight: The enzymatic potential of triazole derivatives, specifically 3-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole, has been explored in a study that synthesized various compounds to assess their cholinesterase inhibitory potential. One particular derivative demonstrated excellent inhibition against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, showcasing potential therapeutic applications in neurodegenerative diseases like Alzheimer’s (Arfan et al., 2018).

Antimicrobial Properties

  • Research Insight: Investigations into the antimicrobial properties of 3-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole derivatives have shown promising results. These compounds, particularly those with methoxyphenyl radicals, exhibit significant antimicrobial activity, which could be beneficial in developing new antimicrobial agents (Samelyuk & Kaplaushenko, 2013).

Corrosion Inhibition

  • Research Insight: The triazole compound 3-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole has been studied for its corrosion inhibition properties on mild steel in hydrochloric acid medium. This research found that the compound acts as a mixed inhibitor, efficiently preventing corrosion, which has implications for its use in industrial applications (Bentiss et al., 2009).

Molecular Structure and Synthesis

  • Research Insight: Studies have also focused on the synthesis and molecular structure characterization of triazole compounds. These efforts contribute to a deeper understanding of the compound’s properties and potential applications in various fields (Wurfer & Badea, 2021).

Mechanism of Action

In the context of a drug, the mechanism of action refers to the specific biochemical interaction through which it produces its pharmacological effect .

Safety and Hazards

This includes understanding the toxicity of the compound, its effects on human health and the environment, and the precautions needed to handle it safely .

properties

IUPAC Name

3-(4-methoxyphenyl)-4-phenyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-19-14-9-7-12(8-10-14)15-17-16-11-18(15)13-5-3-2-4-6-13/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXYFZKFYITQCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=CN2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20220460
Record name 3-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20220460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole

CAS RN

70187-22-3
Record name 3-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070187223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20220460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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